5-(Acetylamino)-2-phenoxypyridine
Description
Properties
IUPAC Name |
N-(6-phenoxypyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-10(16)15-11-7-8-13(14-9-11)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPATLBXYSRERP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Multi-Step Synthesis via Nitration and Functionalization
The most widely documented route involves sequential nitration, reduction, and acetylation starting from 2-phenoxypyridine. This method leverages the directing effects of substituents to achieve regioselective functionalization.
Synthesis of 2-Phenoxypyridine
2-Phenoxypyridine serves as the foundational intermediate. It is synthesized via a Ullmann-type coupling between pyridine-2-ol and an aryl halide (e.g., bromobenzene) under catalytic copper conditions. Typical reaction parameters include:
Regioselective Nitration to 5-Nitro-2-phenoxypyridine
Nitration introduces the nitro group at position 5, guided by the electron-donating phenoxy group and pyridine’s meta-directing nitrogen. A mixed acid system (HNO₃/H₂SO₄) ensures efficient electrophilic substitution:
Mechanistic Insight : The phenoxy group directs nitration to the para position (C5), while the pyridine nitrogen stabilizes the intermediate via resonance.
Reduction to 5-Amino-2-phenoxypyridine
Catalytic hydrogenation selectively reduces the nitro group to an amine. Platinum or palladium catalysts in methanol achieve high conversions:
Acetylation to 5-(Acetylamino)-2-phenoxypyridine
The final step involves acetylation of the amine using acetic anhydride under mild conditions:
Critical Analysis :
-
Advantages : High yields at each step (>75%), scalability, and reliance on well-established protocols.
-
Challenges : Nitration requires precise temperature control to avoid byproducts (e.g., di-nitration or oxidative cleavage of the phenoxy group).
Platinum-Catalyzed C–H Acylation: A Direct Functionalization Approach
Recent advances in transition-metal catalysis offer a streamlined alternative. The Pt-catalyzed C–H acylation of 2-phenoxypyridine with acetylating agents bypasses intermediate steps, enabling direct installation of the acetylamino group.
Reaction Optimization
Key parameters for Pt-catalyzed acylation include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | PtCl₂ (5 mol%) | Maximizes turnover |
| Solvent | DCE (1,2-dichloroethane) | Enhances solubility |
| Acylating Agent | Acetyl chloride | 68% yield |
| Temperature | 80°C, 12h | Completes C–H activation |
Mechanistic Pathway :
-
C–H Activation : Platinum coordinates to the pyridine nitrogen, facilitating cleavage of the C5–H bond.
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Acylation : Electrophilic attack by acetyl chloride forms the C–N bond, followed by reductive elimination to regenerate the catalyst.
Limitations :
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Lower yields compared to multi-step synthesis (68% vs. 95%).
Comparative Analysis of Synthetic Methods
Yield and Efficiency
| Method | Total Yield | Steps | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step | 58% | 4 | 30 | Moderate |
| Pt-Catalyzed | 68% | 1 | 12 | High |
Trade-offs : While the Pt-catalyzed route reduces steps, substrate scope limitations and catalyst costs may favor classical methods for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Acetylamino)-2-phenoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Activity
One of the most significant applications of 5-(Acetylamino)-2-phenoxypyridine is its role as a potential anticancer agent. Research indicates that compounds with similar phenoxy-pyridine structures exhibit potent inhibition of various kinases involved in cancer progression, such as c-Met and cyclin-dependent kinases (CDKs) . For instance, derivatives of phenoxy-pyridine have been investigated for their ability to inhibit CDK9, which is critical for cell proliferation and transcriptional regulation in cancer cells .
1.2. Neurological Disorders
Another promising application lies in the treatment of neurological disorders. Phenoxy-pyridine derivatives have shown potential in modulating dopamine systems, which could lead to therapeutic effects in conditions like schizophrenia and Parkinson's disease . The structural similarities suggest that 5-(Acetylamino)-2-phenoxypyridine may also possess neuroprotective properties, warranting further investigation into its efficacy and safety profiles.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 5-(Acetylamino)-2-phenoxypyridine is crucial for optimizing its pharmacological properties. Studies have demonstrated that minor modifications in the molecular structure can significantly influence biological activity, including receptor binding affinity and selectivity . For example, variations in substituents at specific positions on the pyridine ring can enhance or diminish the compound's effectiveness against targeted diseases.
Synthesis and Derivatives
The synthesis of 5-(Acetylamino)-2-phenoxypyridine typically involves multi-step organic reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have facilitated the development of more efficient routes to produce this compound and its derivatives . These derivatives are being explored for their potential applications across different therapeutic areas, including anti-inflammatory and antimicrobial activities.
4.1. Anticancer Research
A notable case study involved the evaluation of a series of phenoxy-pyridine derivatives, including 5-(Acetylamino)-2-phenoxypyridine, against several cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells . This highlights the compound's potential as a lead candidate for further development in cancer therapeutics.
4.2. Neuropharmacological Studies
In another study focused on neurological applications, researchers assessed the impact of phenoxy-pyridine compounds on dopamine receptor modulation. The findings suggested that these compounds could effectively alter dopamine signaling pathways, which may be beneficial for treating disorders characterized by dopaminergic dysfunction .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(Acetylamino)-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Pyridine derivatives with substitutions at the 2- and 5-positions exhibit diverse physicochemical and biological properties depending on the substituents. Key structural analogs include:
Key Observations :
- Electron-withdrawing groups (e.g., -Cl, -NO₂) increase reactivity and stability but reduce solubility.
- Bulky substituents (e.g., phenyl, trifluoromethyl) enhance steric effects, impacting binding affinity .
- Hydrogen-bonding groups (e.g., -NH₂, -OH) improve interactions with biological targets .
Physicochemical Properties
Comparative data for select pyridine derivatives:
Trends :
- Higher molecular weight correlates with elevated melting points but reduced aqueous solubility.
- Lipophilic groups (e.g., trifluoromethyl, phenyl) increase LogP, favoring membrane permeability .
Analytical Characterization
Insights :
- LCMS and HPLC data confirm purity and structural integrity.
- ¹H NMR signals for aromatic protons and substituents (e.g., -CH₃, -NH₂) aid in structural elucidation .
Q & A
Q. What are the common synthetic routes for preparing 5-(Acetylamino)-2-phenoxypyridine, and how are reaction conditions optimized?
- Methodological Answer : A typical approach involves coupling a pyridine precursor (e.g., 5-amino-2-phenoxypyridine) with acetylating agents like acetic anhydride under reflux in anhydrous conditions. For the phenoxy group introduction, Suzuki-Miyaura cross-coupling is often employed using aryl boronic acids and palladium catalysts (e.g., Pd(OAc)₂) in a mixture of toluene/water with a base like Na₂CO₃ . Optimization includes varying catalyst loading (0.5–5 mol%), temperature (80–120°C), and reaction time (12–24 hours). Post-synthesis, purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing 5-(Acetylamino)-2-phenoxypyridine?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm acetylamino (-NHCOCH₃) and phenoxy (C₆H₅O-) substituents. Key peaks include δ ~2.1 ppm (acetyl methyl) and aromatic protons at δ 6.8–8.2 ppm .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) assess purity. Retention times and UV-Vis absorption (λ ~254 nm) are monitored .
Advanced Research Questions
Q. How can researchers design assays to evaluate the bioactivity of 5-(Acetylamino)-2-phenoxypyridine derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Use target enzymes (e.g., kinases) in buffer solutions (pH 6.5–7.4) with ATP analogs. Measure IC₅₀ values via fluorescence or luminescence readouts .
- Cell-Based Studies : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include controls (DMSO vehicle) and validate results with Western blotting for apoptosis markers (e.g., caspase-3) .
- Structural-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenoxy ring) and compare bioactivity trends using statistical models (e.g., multiple linear regression) .
Q. How should researchers address contradictions in reported solubility or stability data for 5-(Acetylamino)-2-phenoxypyridine?
- Methodological Answer :
- Solubility Profiling : Test solubility in 10+ solvents (e.g., DMSO, ethanol, THF) using gravimetric or UV quantification. Note discrepancies due to polymorphic forms, which can be identified via differential scanning calorimetry (DSC) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Adjust storage conditions (e.g., inert gas, desiccants) based on observed hydrolysis or oxidation pathways .
Q. What strategies are effective in resolving low yields during scale-up synthesis of 5-(Acetylamino)-2-phenoxypyridine?
- Methodological Answer :
- Reactor Optimization : Use flow chemistry for exothermic steps (e.g., acetylation) to improve heat dissipation and reduce side reactions.
- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to enhance recovery and reduce costs .
- Byproduct Analysis : Employ in-situ FTIR or GC-MS to identify intermediates (e.g., unacetylated byproducts) and adjust stoichiometry or reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
